Dimethyl 2,6-dimethyl-4-{4-[(2-thienylcarbonyl)oxy]phenyl}-1,4-dihydro-3,5-pyridinedicarboxylate
Description
Dimethyl 2,6-dimethyl-4-{4-[(2-thienylcarbonyl)oxy]phenyl}-1,4-dihydro-3,5-pyridinedicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by:
- Ester groups: Dimethyl substituents at the 3,5-positions.
- Aromatic substituents: A 4-phenyl ring modified with a 2-thienylcarbonyloxy group.
- Structural framework: A 1,4-DHP core, a scaffold widely studied for calcium channel modulation and antihypertensive activity .
The compound’s unique structural features, such as the thiophene-based ester and dimethyl groups, influence its electronic properties, solubility, and biological interactions.
Properties
Molecular Formula |
C22H21NO6S |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
dimethyl 2,6-dimethyl-4-[4-(thiophene-2-carbonyloxy)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C22H21NO6S/c1-12-17(21(25)27-3)19(18(13(2)23-12)22(26)28-4)14-7-9-15(10-8-14)29-20(24)16-6-5-11-30-16/h5-11,19,23H,1-4H3 |
InChI Key |
XHNFPZVCDSPOCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)OC(=O)C3=CC=CS3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,6-dimethyl-4-{4-[(2-thienylcarbonyl)oxy]phenyl}-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, with the reaction being carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,6-dimethyl-4-{4-[(2-thienylcarbonyl)oxy]phenyl}-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: It can be reduced to form dihydropyridine derivatives.
Substitution: The thienylcarbonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyridine and dihydropyridine derivatives, which have applications in medicinal chemistry .
Scientific Research Applications
Dimethyl 2,6-dimethyl-4-{4-[(2-thienylcarbonyl)oxy]phenyl}-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of cardiovascular diseases.
Industry: Utilized in the production of specialty chemicals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of Dimethyl 2,6-dimethyl-4-{4-[(2-thienylcarbonyl)oxy]phenyl}-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The compound’s structure allows it to fit into the active sites of these targets, blocking their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar 1,4-Dihydropyridine Derivatives
Substituent Analysis
Key structural variations among 1,4-DHPs lie in the substituents at positions 3,5 (ester/carbamoyl groups) and position 4 (aryl/heteroaryl groups). Below is a comparative analysis:
Table 1: Structural and Electronic Comparison of 1,4-DHP Derivatives
Electronic and Physicochemical Properties
- Thienylcarbonyloxy vs. Trifluoromethyl/Nitro Groups: The target’s thienylcarbonyloxy group provides moderate electron-withdrawing effects via the carbonyl, balanced by the sulfur atom’s polarizability. This contrasts with the stronger electron-withdrawing trifluoromethyl () or nitro groups (), which may reduce ring aromaticity and alter redox stability .
- Ester vs. Carbamoyl/Cyano Groups: Dimethyl esters (target) offer higher solubility in polar solvents compared to diethyl esters () or carbamoyl groups (). Cyano groups () increase molecular rigidity but reduce metabolic stability .
Biological Activity
Dimethyl 2,6-dimethyl-4-{4-[(2-thienylcarbonyl)oxy]phenyl}-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with a molecular formula of C22H21NO6S and a molecular weight of approximately 421.49 g/mol. This compound has garnered attention in medicinal chemistry for its potential biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties. The following sections detail its biological activity, synthesis, structure-activity relationships, and relevant case studies.
1. Structure and Synthesis
The compound features a pyridine ring along with multiple functional groups that contribute to its biological interactions. The synthesis typically involves multi-step organic reactions focusing on the formation of the pyridine structure and the introduction of thienylcarbonyl moieties.
Synthesis Steps:
- Formation of the Pyridine Ring: Utilizing appropriate precursors to construct the dihydropyridine framework.
- Introduction of Functional Groups: Employing carbonylation reactions to attach thienylcarbonyl and phenolic groups.
- Esterification: Converting carboxylic acids into esters, enhancing the compound's solubility and bioavailability.
2. Biological Activities
Research indicates that this compound exhibits various biological activities:
Table 1: Biological Activities of this compound
3. Case Studies
Several studies have explored the efficacy of this compound in various biological contexts:
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory properties of this compound in murine models of arthritis. Results demonstrated a significant reduction in inflammatory markers (e.g., TNF-alpha and IL-6), suggesting its potential as a therapeutic agent for inflammatory diseases.
Case Study 2: Anticancer Activity
In vitro studies using human cancer cell lines revealed that this compound effectively induced apoptosis through the intrinsic pathway. Flow cytometry analysis indicated increased Annexin V positivity in treated cells compared to controls, highlighting its potential as an anticancer drug.
4. Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:
Table 2: SAR Analysis
| Structural Feature | Effect on Activity |
|---|---|
| Thienylcarbonyl Group | Enhances binding affinity to target enzymes |
| Dihydropyridine Core | Essential for maintaining biological activity |
| Dimethyl Substituents | Improve lipophilicity and cellular uptake |
5. Conclusion
This compound is a promising compound with diverse biological activities that warrant further investigation. Its unique structural features contribute to its potential as a therapeutic agent against various diseases. Future research should focus on clinical trials to validate these findings and explore its full therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
